molecular formula C6HBr4ClO B3250256 2,3,5,6-Tetrabromo-4-chlorophenol CAS No. 20188-28-7

2,3,5,6-Tetrabromo-4-chlorophenol

Cat. No.: B3250256
CAS No.: 20188-28-7
M. Wt: 444.14 g/mol
InChI Key: HHPGOBVKUZQECQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-chlorophenol (CAS Registry Number: 20188-28-7) is a polyhalogenated phenolic compound of significant interest in chemical and environmental research. Its molecular formula is C 6 HBr 4 ClO, and it has a molecular weight of 444.141 g/mol . As a phenol with multiple halogen substituents, its chemical behavior is heavily influenced by its structure; the presence of activating and deactivating substituents on the aromatic ring dictates key physical properties like solubility, acidity (pKa), and octanol-water partition coefficient (Log P) . This compound falls into the broader category of polychlorophenols (poly-CPs), which are recognized as persistent environmental pollutants and are subject to extensive biodegradation studies . While specific mechanistic studies on this exact compound are limited, research on structurally similar chlorophenols shows they can exhibit endocrine-disrupting potential, with the biological impact often increasing with the degree of halogenation . Furthermore, microorganisms have evolved specialized enzymes, such as reductive dehalogenases, to process such halogenated environmental contaminants . This compound serves as a valuable reference standard and a potential building block in synthetic chemistry. It is also a relevant subject for investigations into the environmental fate, toxicity, and microbial degradation pathways of polyhalogenated aromatic compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrabromo-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr4ClO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGOBVKUZQECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr4ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Environmental Occurrence and Sources of 2,3,5,6 Tetrabromo 4 Chlorophenol

Anthropogenic Generation Pathways

The primary routes for the entry of complex halogenated compounds like 2,3,5,6-tetrabromo-4-chlorophenol into the environment are linked to human activities, particularly industrial processes and waste streams.

The industrial-scale production of phenol (B47542) and its halogenated derivatives is a significant source of various chemical compounds. Phenol is a crucial precursor for numerous materials, including plastics, resins, and pharmaceuticals. yedarnd.com The synthesis of polyhalogenated phenols, containing either chlorine or bromine, is a known industrial process. google.comgoogle.com These processes often involve the electrophilic substitution of phenol with halogens. youtube.comncert.nic.in

While there is no direct evidence for the commercial production of this compound, it is plausible that it could be formed as an unintentional by-product in industrial settings where both brominating and chlorinating agents are used with a phenol substrate. Industrial processes that produce polyhalogenated phenols can generate a mixture of compounds, and the precise composition of the final product stream can be complex. google.com For instance, the production of certain flame retardants or biocides may involve sequential or mixed halogenation steps, potentially leading to the formation of mixed bromo-chloro phenols.

A significant pathway for the formation of halogenated phenols is through the disinfection of water with chlorine-based compounds. epa.govfrontiersin.org When raw water containing natural organic matter, particularly phenolic compounds derived from humic substances, is chlorinated, a variety of chlorophenols can be formed. nih.govcanada.ca

The presence of bromide ions (Br⁻) in the source water can significantly alter the composition of these disinfection by-products (DBPs). Chlorine can oxidize bromide to form hypobromous acid (HOBr), which is a more aggressive brominating agent than chlorine is a chlorinating agent. nih.gov This leads to the formation of brominated phenols and, notably, mixed bromo-chloro phenols. osti.govnih.gov Studies of swimming pool water, which often has high levels of both disinfectants and organic precursors from human sources, have identified numerous DBPs, including mixed halogenated phenols such as 2-bromo-4-chlorophenol (B154644) and bromodichlorophenol. nih.gov Although this compound has not been specifically identified in these studies, its formation is theoretically possible under conditions with high concentrations of phenol precursors, chlorine, and bromine. The reaction would involve successive electrophilic substitution reactions on the phenol ring. nih.govnih.gov

Many commercial products contain halogenated organic compounds to enhance their properties, such as fire resistance. Brominated flame retardants (BFRs) are a prominent class of such additives. The degradation of products containing BFRs, such as plastics from waste electrical and electronic equipment (WEEE), can release brominated phenols into the environment. nih.gov Photolytic degradation, driven by UV radiation, can cause the cleavage of carbon-bromine bonds in BFRs, leading to the formation of bromophenols. nih.gov

Similarly, chlorinated phenols have been used extensively as pesticides and wood preservatives, and their release can occur from treated materials or industrial waste. dcceew.gov.au It is conceivable that this compound could be formed during the degradation of materials that incorporate both highly brominated and chlorinated flame retardants or biocides. For example, the combined photocatalytic and enzymatic degradation of a mixture of pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) has been shown to produce mixed brominated and chlorinated oligomers, indicating that dehalogenation and re-halogenation or cross-coupling can occur. nih.gov

Natural Occurrence and Biogenic Formation Hypotheses of Halogenated Phenols

A wide array of halogenated organic compounds are known to be produced by living organisms. ncert.nic.in Simple brominated phenols, for instance, are well-documented natural products synthesized by marine organisms such as algae and acorn worms (Enteropneusta). who.int The biosynthesis of these compounds is typically catalyzed by haloperoxidase enzymes, which utilize halide ions from the surrounding environment.

However, there is no scientific literature to suggest a natural or biogenic origin for this compound. The high degree of halogenation involving four bromine atoms and one chlorine atom makes its formation through known enzymatic pathways highly improbable. While some fungi are known to produce chlorinated compounds in soil, and marine life produces brominated compounds, the simultaneous incorporation of this many halogen atoms of two different types onto a single phenol ring has not been observed as a natural process. who.intwikipedia.org Some sources explicitly state that there are no naturally occurring sources of chlorophenols. dcceew.gov.au

Spatial and Temporal Distribution in Environmental Compartments

The distribution of a chemical in the environment depends on its sources, transport pathways, and persistence. While data exists for some chlorinated and brominated phenols, specific information regarding the environmental concentrations of this compound is not available in published literature.

Various chlorophenols and bromophenols have been detected in aquatic environments. Concentrations of chlorophenols in Canadian surface waters, for instance, are generally low but can be detected. canada.ca Brominated phenols like 2,4,6-tribromophenol (B41969) (TBP) and 2,4-dibromophenol (B41371) (2,4-DBP) have been found in surface freshwater and estuarine sediments. who.int The presence of TBP in seawater has also been linked to industrial outflows from chlorination processes. researchgate.net

There are no available data on the measured concentrations of this compound in surface water, groundwater, or seawater. A report by the International Programme on Chemical Safety noted that some highly brominated phenols, such as 2,3,4,6-tetrabromophenol, appear to exist only in the laboratory, suggesting that their presence in the environment is either nonexistent or below current detection limits. who.int Given its high molecular weight and degree of halogenation, if this compound were to be released into aquatic systems, it would be expected to have low water solubility and a strong tendency to adsorb to sediment and particulate matter, similar to other persistent organic pollutants. who.intwikipedia.org Bacteria capable of degrading other tetrachlorophenols have been identified in groundwater, suggesting a potential, albeit likely slow, degradation pathway. nih.gov

Due to the absence of reported environmental monitoring data for this compound, a data table of its concentrations in aquatic systems cannot be compiled.

Terrestrial Environments (Soil, Sediment)

There is a lack of available scientific literature and monitoring data detailing the presence or concentration levels of this compound in soil and sediment.

Atmospheric Presence and Transport

No specific information regarding the atmospheric presence, transport mechanisms, or deposition of this compound was found in the course of this research.

Although data is available for other halogenated phenols, extrapolating these findings to this compound would be scientifically unfounded. The unique physical and chemical properties of each compound govern its environmental fate and transport, making direct comparisons inappropriate without specific research.

Environmental Transformation and Degradation Pathways of 2,3,5,6 Tetrabromo 4 Chlorophenol

Abiotic Transformation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of persistent organic pollutants. For 2,3,5,6-Tetrabromo-4-chlorophenol, these mechanisms primarily involve reactions driven by light (photochemical) and strong chemical oxidants.

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, or photolysis, is a key abiotic process for halogenated phenols in aquatic environments and the atmosphere, driven by solar radiation. This can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to the cleavage of chemical bonds. For halogenated phenols, the carbon-halogen bond is often the most susceptible to this process. Studies on various brominated flame retardants have shown that the primary photochemical degradation process is the nucleophilic reaction of the bromine atom on the benzene (B151609) ring, leading to reductive debromination. mdpi.com The photolysis of hexabromobenzene, for example, proceeds through gradual debromination. mdpi.com Similarly, research on bromophenols confirms that UV irradiation can lead to the cleavage of the C-Br bond. researchgate.net A structurally similar compound, pentachlorophenol (B1679276), is known to be susceptible to direct photolysis, with an absorption maximum at 303 nm, suggesting that this compound may also undergo direct photolysis when exposed to sunlight. wikipedia.org The degradation kinetics often follow a first-order model, though the rate is highly dependent on factors like light wavelength and intensity. mdpi.com

Indirect photolysis involves the degradation of a compound by highly reactive species, such as hydroxyl radicals (•OH), which are generated in the environment from other light-absorbing molecules (photosensitizers) like natural organic matter. researchgate.net The hydroxyl radical is a powerful, non-selective oxidant that can effectively degrade a wide range of organic pollutants, including chlorinated hydrocarbons. youtube.com

In processes designed to mimic and enhance this natural degradation, such as UV/H₂O₂ and UV/peroxydisulfate (PDS) systems, hydroxyl radicals (and sulfate (B86663) radicals in the case of PDS) are intentionally generated to break down pollutants. rsc.org Comparative studies on halogenated phenols show that •OH reacts via mechanisms of electron transfer and hydroxyl addition. rsc.org This process can lead to the complete mineralization of the parent compound into carbon dioxide, water, and inorganic halides. mdpi.com

Chemical Degradation Processes (e.g., Oxidation in Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are treatment technologies designed to mineralize recalcitrant organic pollutants through the generation of powerful oxidizing agents, most notably the hydroxyl radical. mdpi.commatec-conferences.org These processes are effective for a wide range of contaminants, including petroleum hydrocarbons, dyes, pesticides, and chlorinated phenols. youtube.com

Common AOPs include:

Fenton and Electro-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. The electro-Fenton process generates these reagents in situ via electrochemical methods. Comparative studies on various chlorophenols, including pentachlorophenol, have demonstrated the effectiveness of this method, with degradation rates depending on the degree and position of chlorine substitution. nih.gov

Ozonation (O₃) and O₃/H₂O₂: Ozone is a strong oxidant itself, but its combination with H₂O₂ enhances hydroxyl radical production, increasing degradation efficiency. nih.gov

Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, generating electron-hole pairs that react with water and oxygen to form hydroxyl radicals and other reactive oxygen species. mdpi.com This has been shown to be effective for degrading pentachlorophenol and pentabromophenol (B1679275). nih.gov

Studies comparing different AOPs for phenol (B47542) degradation have found that the Fenton process is often the fastest, while ozonation can be more cost-effective. nih.gov The UV/H₂O₂ system is also a very powerful AOP for pollutant degradation. mdpi.com

Role of Environmental Conditions (pH, Temperature, Presence of Co-contaminants)

The efficiency of abiotic degradation pathways is highly sensitive to environmental conditions.

pH: The pH of the medium is a critical factor. It influences the speciation of the phenolic compound (undissociated or dissociated phenolate (B1203915) form) and the efficiency of AOPs. For instance, in the degradation of chlorophenols by potassium ferrate, the optimal pH for maximum degradation decreases as the number of chlorine substituents increases. researchgate.netnih.govgcu.ac.uk Studies show that the undissociated form of more highly chlorinated phenols is more reactive. researchgate.netnih.gov In Fenton-based systems, acidic conditions are generally optimal for generating hydroxyl radicals. nih.gov

Temperature: Temperature influences reaction kinetics. In biological systems, temperature affects microbial activity, with optimal degradation occurring within specific ranges. nih.govfrontiersin.org For example, the degradation of 4-chlorophenol (B41353) via co-metabolism was found to be significantly higher at 35°C compared to 20°C. e3s-conferences.org While the rate of phenol degradation by bacteria is often unaffected in the 10 to 24°C range, it drops off quickly below 10°C. nih.gov

Presence of Co-contaminants: The presence of other substances can either inhibit or enhance degradation. Natural organic matter (NOM) and certain inorganic ions (e.g., bicarbonate, chloride) can act as scavengers of hydroxyl radicals, reducing the efficiency of indirect photolysis and AOPs. rsc.org Conversely, in biotic systems, some organic compounds can serve as growth substrates (co-metabolism), stimulating microbial populations to produce the enzymes necessary to degrade a target pollutant that they cannot use as a sole carbon source. mdpi.com

Table 1: Influence of Environmental Conditions on the Degradation of Structurally Similar Halogenated Phenols

Environmental FactorEffect on DegradationExample Compound(s)Mechanism/ObservationCitation(s)
pH Highly influentialChlorophenols (CPs)Optimal pH for degradation by ferrate decreases with increased chlorination. Affects the reactivity of dissociated vs. undissociated forms. researchgate.netnih.govgcu.ac.uk
Pentachlorophenol (PCP)Electro-Fenton degradation is optimized under specific pH conditions. nih.gov
Temperature InfluentialPhenolDegradation rates are stable between 10-24°C but decrease rapidly below 10°C in biological systems. nih.gov
4-ChlorophenolCo-metabolic degradation is significantly more effective at 35°C than at 20°C. e3s-conferences.org
Co-contaminants (Inhibitors) InhibitoryBromophenols, ChlorophenolsNatural organic matter (NOM), Cl⁻, and HCO₃⁻ can scavenge free radicals (•OH, SO₄•⁻), reducing degradation efficiency in AOPs. rsc.org
Co-contaminants (Enhancers) EnhancingTrichloroethylene (B50587) (TCE)Phenol can act as a growth substrate, inducing co-metabolism of TCE by Pseudomonas fluorescens. mdpi.com

Biotic Degradation Mechanisms

The biodegradation of highly halogenated phenols is challenging for microorganisms due to the toxicity and chemical stability of these compounds. ajol.info Toxicity tends to increase with the degree of halogenation. asm.org However, certain specialized microorganisms have evolved pathways to degrade them, often requiring specific conditions or the presence of other substrates.

A key study demonstrated that a Flavobacterium species capable of degrading pentachlorophenol (PCP) could also completely dechlorinate other phenols with chlorine atoms at the 2 and 6 positions. asm.orgnih.govnih.gov Significantly, when this bacterium was grown in the presence of 2,3,5,6-tetrachlorophenol (B165523), it subsequently showed no lag period in degrading PCP or 2,4,6-trichlorophenol (B30397). asm.orgnih.govnih.gov This finding strongly suggests that a single, inducible enzyme system is responsible for the biodegradation of all three of these highly chlorinated phenols. asm.orgnih.govnih.gov The enzymes required for this degradation are inducible, meaning they are synthesized by the bacterium only in the presence of the target compounds or similar structures. asm.orgnih.govnih.gov

General microbial degradation of halogenated phenols can proceed through several pathways:

Aerobic Degradation: Under aerobic conditions, the initial step is often the hydroxylation of the phenol to form a catechol, catalyzed by a phenol hydroxylase enzyme. frontiersin.orgnih.gov The aromatic ring is then cleaved via either an ortho- or meta- cleavage pathway, eventually leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary mechanism is often reductive dehalogenation, where halogen atoms are sequentially removed and replaced with hydrogen atoms. This process reduces the toxicity of the compound and makes it more susceptible to subsequent degradation. wikipedia.org This has been observed for brominated phenols in estuarine sediments under sulfate-reducing and methanogenic conditions. asm.org

Co-metabolism: Many microorganisms cannot use highly halogenated phenols as their sole source of carbon and energy. Instead, they degrade these compounds via co-metabolism, where the enzymes needed for the degradation are induced by the presence of a primary growth substrate, such as phenol, glucose, or gasoline. mdpi.comresearchgate.net For example, the degradation of trichloroethylene (TCE) is greatly enhanced when phenol is present as a growth substrate to stimulate the required enzyme production in Pseudomonas fluorescens. mdpi.com

Table 2: Research Findings on Biotic Degradation of Structurally Similar Halogenated Phenols

Microorganism/SystemSubstrate(s)Key FindingsCitation(s)
Flavobacterium sp. Pentachlorophenol (PCP), 2,4,6-Trichlorophenol, 2,3,5,6-Tetrachlorophenol A single inducible enzyme system appears to be responsible for degrading all three compounds. Growth in the presence of 2,3,5,6-tetrachlorophenol induced the ability to degrade PCP without a lag phase. asm.orgnih.govnih.gov
Pseudomonas fluorescens Phenol, Trichloroethylene (TCE)Demonstrated co-metabolism where phenol served as the growth substrate to induce enzymes for TCE degradation. mdpi.com
Pseudarthrobacter phenanthrenivorans PhenolDegrades phenol via an ortho-cleavage pathway. Can be immobilized in alginate for reuse. nih.gov
Mixed Cultures Pentachlorophenol, 2,3,5,6-Tetrachlorophenol , 2,4,6-TrichlorophenolEnriched mixed cultures were capable of degrading these highly chlorinated phenols, but not 2,4,5-trichlorophenol (B144370). ajol.inforesearchgate.net
Anaerobic Consortia Brominated phenols and benzoic acidsDemonstrated dehalogenation and mineralization under iron-reducing, sulfidogenic, and methanogenic conditions. asm.org

Microbial Biodegradation Pathways and Isolates

The biodegradation of halogenated phenols can occur under both aerobic and anaerobic conditions, involving various microbial isolates.

Under aerobic conditions, microorganisms employ specific strategies to degrade complex halogenated compounds. For instance, the degradation of 2,4,6-trichlorophenol (TCP) by aerobic granules has been shown to occur via a chlorocatechol pathway, with potential for ortho-cleavage of the aromatic ring. nih.gov Studies with Penicillium chrysogenum have demonstrated the degradation of TCP, identifying hydroquinone (B1673460) and benzoquinone as intermediate metabolites. scielo.org.za The use of co-substrates like glucose and acetate (B1210297) can enhance the degradation efficiency of these compounds by providing an additional carbon source for the microorganisms. nih.govnih.gov For example, Pseudomonas spp. have shown poor removal of 2,4,6-trichlorophenol alone, but the addition of phenol as a primary substrate significantly improved degradation. nih.gov

Several bacterial genera are known for their capacity to degrade chlorophenols, including Pseudomonas, Sphingomonas, Burkholderia, Chryseomonas, and Vibrio. researchgate.net A microbial consortium was able to improve its degradation rate of 2,4,6-TCP after prolonged cultivation and successive transfers. researchgate.net The degradation of 2,3,4,6-tetrachlorophenol (B30399) by Sphingomonas sp. and Nocardioides sp. has been observed to proceed through mineralization, with nearly complete release of chloride ions and no formation of methylation products. nih.gov

The table below summarizes key findings from aerobic degradation studies of related halogenated phenols.

CompoundMicroorganism(s)Key Findings & Metabolites
2,4,6-TrichlorophenolAerobic granulesDegradation via chlorocatechol pathway; enhanced by glucose and acetate co-substrates. nih.gov
2,4,6-TrichlorophenolPenicillium chrysogenumIdentified intermediates: hydroquinone, benzoquinone. scielo.org.za
2,4,6-TrichlorophenolPseudomonas spp.Enhanced degradation with phenol as a co-substrate. nih.gov
2,3,4,6-TetrachlorophenolSphingomonas sp., Nocardioides sp.Mineralization with stoichiometric chloride release. nih.gov

Anaerobic degradation of halogenated phenols often proceeds through reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. For 2,4,6-trichlorophenol, a common pathway involves the initial removal of ortho-chlorines, leading to the formation of 4-chlorophenol and 2,4-dichlorophenol. nih.gov Some anaerobic cultures can dechlorinate 2,4,6-TCP to 4-chlorophenol within a matter of days. nih.gov

Bioaugmentation with specific bacterial strains, such as Desulfitobacterium species, has been shown to enhance the anaerobic biodegradation of 2,4,6-TCP in reactor systems. nih.gov These bacteria can maintain their population and activity even at high loading rates of the contaminant. nih.gov While anaerobic processes are effective at dehalogenation, the resulting less-halogenated phenols can sometimes persist in the environment due to slower degradation rates under anaerobic conditions. sci-hub.se Combining anaerobic and aerobic treatment stages can be an effective strategy, where the anaerobic stage removes the halogens and the aerobic stage breaks down the resulting phenolic ring. frontiersin.org

Key findings on anaerobic dehalogenation are highlighted in the table below.

CompoundMicroorganism(s)Key Findings & Metabolites
2,4,6-TrichlorophenolDesulfitobacterium spp.Ortho-dechlorination to 4-chlorophenol and 2,4-dichlorophenol. nih.gov
2,4,6-TrichlorophenolEnriched sediment cultureDechlorination to 4-chlorophenol. nih.gov

Enzymatic Biotransformation Studies (e.g., Peroxidases)

Enzymes, particularly oxidoreductases like peroxidases and laccases, play a crucial role in the transformation of halogenated phenols. Horseradish peroxidase (HRP) has been shown to catalyze the H₂O₂-dependent oxidative dechlorination of 2,4,6-trichlorophenol, producing 2,6-dichloro-1,4-benzoquinone (B104592) as the primary product. nih.govnih.gov This process involves the formation of a phenoxyl radical intermediate. nih.gov

Laccases, from fungi such as Trametes villosa and Coriolus versicolor, also catalyze the oxidative coupling of chlorophenols. nih.govnih.gov The transformation of 2,4,6-TCP by laccase from Coriolus versicolor yields primary products such as 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone, along with polymeric compounds. nih.gov The efficiency of these enzymatic reactions can be influenced by factors such as pH, temperature, and the presence of inhibitors. nih.gov Iron(III)-porphyrin complexes, which act as biomimetic models for peroxidases, can also catalyze the oxidative degradation of halogenated phenols. researchgate.net

The following table details enzymatic transformation products of a related compound.

EnzymeCompoundKey Products
Horseradish Peroxidase2,4,6-Trichlorophenol2,6-dichloro-1,4-benzoquinone nih.govnih.gov
Laccase (Coriolus versicolor)2,4,6-Trichlorophenol3,5-Dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-hydroquinone, polymeric compounds nih.gov

Factors Influencing Biodegradability (e.g., Halogen Substitution Pattern, Microbial Acclimation, Co-substrate Utilization)

Several factors significantly influence the biodegradability of halogenated phenols.

Halogen Substitution Pattern: The number and position of halogen substituents on the phenol ring are critical. Generally, as the number of chlorine atoms increases, the toxicity of the compound rises, and its biodegradability decreases. frontiersin.org The type of halogen also matters; the oxidative dehalogenation of trihalogenated phenols by an iron(III)-porphyrin system followed the order F > Cl > Br > I, which is consistent with the order of electronegativity. researchgate.netmdpi.com

Microbial Acclimation: The adaptation of microbial communities to the presence of a contaminant is crucial for efficient degradation. sci-hub.se Sludge that has been acclimated over a long period can exhibit significantly higher degradation activity. mdpi.com For instance, an acclimated mixed microbial culture was able to completely degrade 2,4,6-TCP. sci-hub.se

Co-substrate Utilization: The presence of a readily degradable carbon source, or co-substrate, can significantly enhance the biodegradation of recalcitrant compounds. nih.govmdpi.com This is known as co-metabolism. For example, the degradation of 4-chlorophenol by photosynthetic bacteria was accelerated by the addition of co-metabolic substrates like glucose. nih.gov Similarly, the degradation of 2,4,6-TCP by Pseudomonas strains was greatly improved by the presence of phenol. nih.gov However, high concentrations of some co-substrates can also inhibit degradation. mdpi.com

Degradation Product Identification and Pathway Elucidation

Understanding the breakdown pathways of halogenated phenols requires the identification of intermediate and final degradation products.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques used to identify the metabolites formed during the degradation of halogenated phenols. nih.govnih.gov In studies of 2,4,6-TCP degradation, GC-MS analysis has been instrumental in identifying intermediates such as 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone in laccase-mediated reactions. nih.gov Similarly, in aerobic degradation by granular sludge, GC-MS confirmed that the biodegradation occurred through a chlorocatechol pathway. nih.gov HPLC analysis has been used to detect potential intermediates of 2,4,6-TCP degradation, such as dichlorophenols and chlorophenols, although in some cases these intermediates were not found in significant concentrations, suggesting rapid further degradation. sci-hub.se

Proposed Mechanistic Schemes for Environmental Breakdown

While direct mechanistic schemes for this compound are not documented, studies on its chlorinated analog, 2,3,5,6-tetrachlorophenol (TeCP), offer valuable insights into potential breakdown mechanisms.

A two-stage degradation approach has been explored for 2,4,5-trichlorophenol (2,4,5-TCP) and TeCP, which combines pulse electric discharge (PED) with subsequent biological degradation by an acclimated activated sludge consortium. nih.gov In the initial PED treatment, the chlorinated phenols, in an aerosol form, are subjected to a high-voltage electrical discharge. nih.gov This abiotic process initiates the breakdown of the parent compound into various intermediates. For instance, after PED treatment of 2,4,5-TCP, degradation products included dimethyldecene, dichloronaphthalenol, octyl acetate, and silyl (B83357) esters. nih.gov The remaining parent compound and these newly formed products were then further mineralized by the acclimated activated sludge. nih.gov

This combined approach demonstrated a synergistic effect, significantly enhancing the degradation of the chlorinated phenols compared to biological treatment alone. nih.gov For example, bacteria alone could degrade a maximum of 70 ppm of 2,4,5-TCP, but after PED treatment, they were able to degrade 163 ppm. nih.gov A similar mineralization of TeCP was also observed following PED treatment. nih.gov

Metabolic processes in organisms can also transform these compounds. For instance, 2,3,5,6-tetrachlorophenol is known to be a metabolite of the pesticide lindane and can be formed through the metabolism of polychlorinated benzenes and biphenyls. nih.gov In biological systems, it can undergo sulfation and glucuronidation, and one of its metabolites has been identified as tetrachloro-p-hydroquinone. nih.gov

The table below summarizes the results of a combined Pulse Electric Discharge (PED) and bioremediation study on the degradation of 2,4,5-trichlorophenol, a related chlorinated phenol.

Table 1: Degradation of 2,4,5-Trichlorophenol using a Two-Stage PED and Bioremediation Process

Parameter Initial Concentration (ppm) Concentration after PED Treatment (ppm) Final Outcome
2,4,5-Trichlorophenol 500 163 Mineralized by acclimated activated sludge
Total Organic Carbon - 228 ± 35 Mineralized by acclimated activated sludge
Identified Intermediates Not Applicable Dimethyldecene, Dichloronaphthalenol, Octyl acetate, Silyl esters Mineralized by acclimated activated sludge

Data sourced from a study on the degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol. nih.gov

Environmental Persistence and Recalcitrance Considerations

Halogenated phenolic compounds are recognized for their persistence in the environment. nih.govacs.orgacs.org Their chemical stability, often enhanced by the presence of multiple halogen atoms, makes them resistant to natural degradation processes. frontiersin.org This recalcitrance can lead to their accumulation in various environmental compartments, including soil, water, and biota. chemistryviews.org

The persistence of these compounds is a significant environmental concern due to their potential for long-range transport and bioaccumulation. Polychlorinated phenols, for example, are ubiquitous in soil and aquatic environments due to their widespread use and persistence. chemistryviews.org The structure of the compound, particularly the number and location of the halogen atoms, plays a crucial role in its resistance to degradation. frontiersin.org Generally, an increase in the number of halogen substituents leads to increased toxicity and decreased degradability. frontiersin.org

The environmental fate of these compounds is also influenced by their partitioning behavior. For instance, the adsorption of pentachlorophenol to soil is pH-dependent, increasing in acidic conditions and decreasing in neutral and basic conditions. wikipedia.org While some microorganisms have been shown to degrade certain chlorinated phenols, the process can be slow and may require specific environmental conditions. unimi.itnih.gov For example, the degradation of 2,3,4,6-tetrachlorophenol by different bacterial strains has been shown to be influenced by temperature and the presence of other organic compounds. nih.gov

Given the high degree of halogenation in this compound, it is expected to exhibit significant environmental persistence and recalcitrance, similar to or potentially greater than that of its highly chlorinated analogs.

Advanced Analytical Methodologies for the Trace Analysis of 2,3,5,6 Tetrabromo 4 Chlorophenol

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step to isolate and concentrate 2,3,5,6-Tetrabromo-4-chlorophenol from complex sample matrices like water, soil, or biological tissues, thereby enhancing detection sensitivity and accuracy.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration of phenolic compounds from aqueous samples. nih.gov The choice of sorbent material is crucial for the efficient retention of this compound. Polymeric sorbents, such as those based on polystyrene-divinylbenzene, are often favored for their high capacity and broad applicability to a range of phenols. ulisboa.pt For the analysis of related brominated phenols like 2,4,6-tribromophenol (B41969) in seawater, SPE has been successfully employed, demonstrating its potential for concentrating similar compounds. nih.gov The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate organic solvent.

A typical SPE workflow for halogenated phenols that could be adapted for this compound is outlined below:

StepDescriptionTypical Reagents/Conditions
Sorbent Conditioning To activate the sorbent and ensure reproducible retention.Methanol followed by deionized water.
Sample Loading The aqueous sample is passed through the SPE cartridge.Sample pH may be adjusted to enhance retention.
Washing To remove co-extracted interfering compounds.Deionized water or a weak organic solvent mixture.
Elution The retained analyte is eluted from the sorbent.Acetonitrile (B52724), methanol, or dichloromethane.

Liquid-Liquid Extraction (LLE) and Microextraction Methods

Liquid-liquid extraction (LLE) is a traditional method for extracting organic compounds from aqueous solutions using an immiscible organic solvent. For phenolic compounds, the pH of the aqueous phase is often adjusted to suppress ionization and improve extraction efficiency into the organic phase.

More recently, microextraction techniques have gained prominence due to their reduced solvent consumption, lower cost, and higher enrichment factors. These methods include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. For the analysis of chlorophenols, SPME has been effectively combined with gas chromatography. sigmaaldrich.com The selection of the fiber coating is critical and depends on the polarity of the analyte.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME): In this method, the analyte is extracted from the sample into a small volume of organic solvent immobilized within the pores of a porous hollow fiber, and then back-extracted into an acceptor phase inside the fiber. This technique has been successfully applied to the analysis of chlorophenols in water. research-solution.com

Derivatization Strategies for Enhanced Detectability

For gas chromatographic analysis, the polarity and volatility of phenolic compounds can be problematic. Derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic peak shape and detector response. phenomenex.comnih.gov

Common derivatization reactions for phenols include:

Acetylation: Reaction with acetic anhydride (B1165640) to form acetate (B1210297) esters. This method is well-established for the GC analysis of chlorophenols and bromophenols. nih.govs4science.atnih.gov

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) ethers. nih.govnih.gov

Bromination: For phenols that are not fully halogenated, derivatization with a brominating agent can enhance their response to electron capture detectors (ECD). who.int

Chromatographic Separation Techniques

Following sample preparation and, if necessary, derivatization, chromatographic techniques are used to separate this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography (GC) with Various Detectors (ECD, FID, MS)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for the detection of this compound due to the presence of four bromine atoms and one chlorine atom. It has been effectively used for the analysis of brominated phenols in environmental samples. thermofisher.com

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds but is less sensitive to halogenated compounds compared to the ECD. It can be used for higher concentration samples or after derivatization that introduces a more responsive functional group.

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) provides both separation and structural information, allowing for definitive identification of the analyte. nih.govs4science.atnih.govsielc.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, high sensitivity and selectivity can be achieved for trace-level analysis.

A representative GC-MS method for the analysis of related tetrachlorophenols, which could be adapted for this compound, is detailed in the table below.

ParameterCondition
GC Column DB-5ms or similar non-polar to mid-polar capillary column
Injector Temperature 250-280 °C
Oven Program Temperature gradient from ~60 °C to 300 °C
Carrier Gas Helium
MS Ionization Electron Ionization (EI)
MS Analyzer Quadrupole or Ion Trap
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds, and it can be used for the direct analysis of this compound without derivatization. ulisboa.ptosha.govasianpubs.orgresearchgate.net

Reversed-phase HPLC with a C18 or C8 column is the most common mode of separation for phenolic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of an acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the phenolic hydroxyl group. osha.gov Detection is usually performed using a UV detector, as phenols exhibit strong absorbance in the UV region. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). ulisboa.pt

The following table summarizes typical HPLC conditions for the analysis of related tetrachlorophenols.

ParameterCondition
HPLC Column C18 or Phenyl, 2.1-4.6 mm i.d., 3-5 µm particle size
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water containing a pH modifier (e.g., 0.1% formic acid)
Flow Rate 0.2-1.0 mL/min
Column Temperature Ambient to 40 °C
Detector UV/Vis (at ~210-230 nm) or Mass Spectrometer (MS)

Comprehensive Two-Dimensional Chromatography

Comprehensive two-dimensional liquid chromatography (LCxLC) offers enhanced separation power for complex samples, which can be beneficial for isolating this compound from interfering compounds. nih.gov While specific applications of LCxLC for this compound are not extensively documented in the provided results, the principles of the technique are well-established for analyzing structurally similar phenolic compounds. nih.gov An LCxLC system can employ a combination of two different columns, such as two C18 columns with one utilizing an ion-pair reagent, to achieve orthogonal separation. nih.gov This approach allows for parts of the sample that are well-separated in the first dimension to be directly detected, while more complex fractions are diverted to the second-dimension column for further separation. nih.gov The enhanced peak capacity and resolution of LCxLC can be particularly advantageous when analyzing environmental samples where a multitude of other halogenated phenols and organic contaminants may be present.

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. Its coupling with chromatographic techniques provides the high degree of selectivity and sensitivity required for trace-level analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. GC-MS allows for the separation of different isomers of chlorinated and brominated phenols, which is crucial as toxicity can vary significantly between isomers. nih.govresearchgate.net For instance, GC-MS has been successfully employed to separate and identify various chlorophenol metabolites, including tetrachlorophenol isomers. nih.gov To enhance sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often utilized. nih.gov This technique involves the selection of a specific parent ion of the target analyte, its fragmentation, and the monitoring of a characteristic product ion, which significantly reduces background noise and matrix interference. nih.gov Method development for similar compounds, such as 2,4,6-trichlorophenol (B30397), has demonstrated the effectiveness of GC-MS/MS in achieving low detection limits and high precision. thermofisher.com

Table 1: GC-MS/MS Method Parameters for Analysis of Related Halogenated Phenols

ParameterValueReference
InstrumentGas Chromatograph-Tandem Mass Spectrometer nih.gov
Sample PreparationStir Bar Sorptive Extraction (SBSE) nih.gov
Internal StandardDeuterated 2,4,6-tribromoanisole nih.gov
MS/MS ModeMultiple Reaction Monitoring (MRM) nih.gov

This table presents a general approach based on methods for similar analytes, as specific data for this compound was not available in the search results.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for analyzing polar metabolites of this compound that may be present in biological and environmental samples. shimadzu.comulisboa.pt Unlike GC-MS, LC-MS analysis often does not require derivatization of the analytes, which simplifies sample preparation. shimadzu.com LC-MS/MS has been successfully used for the determination of various chlorophenols and their metabolites in water and biological matrices. ulisboa.ptnih.gov The use of techniques like solid-phase extraction (SPE) prior to LC-MS/MS analysis can effectively pre-concentrate the analytes and remove interfering substances. ulisboa.pt For example, a method for analyzing 2-amino-4-chlorophenol (B47367) and other chlorophenols utilized SPE followed by HPLC-MS/MS with electrospray ionization (ESI). ulisboa.pt This approach is suitable for polar compounds that are not readily amenable to GC analysis. ulisboa.pt

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. This capability is invaluable for the unambiguous identification of this compound and for distinguishing it from other co-eluting compounds with similar nominal masses. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can be coupled with either GC or LC. LC-HRMS has been used to qualitatively identify phase I and II metabolites of various compounds for which analytical standards are not available. nih.gov Mass spectral data for 2,3,4,6-tetrachlorophenol (B30399), a closely related compound, is available in databases, which can aid in the identification of this compound through comparison of fragmentation patterns. massbank.eu

Method Validation and Quality Assurance in Environmental Monitoring

The reliability of analytical data for this compound in environmental monitoring programs is ensured through rigorous method validation and quality assurance procedures. epa.gov

Method validation establishes the performance characteristics of an analytical method. epa.gov Key parameters include the method detection limit (MDL), the limit of quantification (LOQ), accuracy, and precision. The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. cloudfront.net The LOQ is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. mdpi.com

For similar halogenated phenols, analytical methods have achieved very low detection limits. For instance, a GC-MS/MS method for 2,4,6-trichlorophenol reported an MDL below 0.001 µg/L in water. thermofisher.com An HPLC method for bromophenols reported LODs lower than 0.04 μg/mL and LOQs lower than 0.12 μg/mL. mdpi.com

Accuracy is typically assessed by determining the recovery of the analyte from a spiked sample matrix. mdpi.com For example, a method for chlorophenols reported recoveries between 76% and 111%. researchgate.net Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD) of replicate measurements. thermofisher.com For a GC-MS/MS method for chlorophenolics, the precision was demonstrated by low RSD values, typically below 10%. thermofisher.com

Table 2: Illustrative Method Performance Data for Halogenated Phenol (B47542) Analysis

ParameterTypical ValueReference
Method Detection Limit (MDL)< 0.001 µg/L (for 2,4,6-TCP in water) thermofisher.com
Limit of Detection (LOD)< 0.04 µg/mL (for bromophenols) mdpi.com
Limit of Quantification (LOQ)< 0.12 µg/mL (for bromophenols) mdpi.com
Accuracy (Recovery)76% - 111% (for chlorophenols) researchgate.net
Precision (RSD)< 10% (for chlorophenolics) thermofisher.com

This table provides examples from methods for similar compounds to illustrate typical performance characteristics.

Interlaboratory Comparison and Standardization

The reliability and comparability of analytical data for trace-level contaminants are paramount for regulatory monitoring, environmental assessment, and human exposure studies. For emerging contaminants like this compound, ensuring that different laboratories can produce consistent and accurate results is a significant challenge. Interlaboratory comparison studies and the development of standardized methods and reference materials are crucial steps in addressing this challenge.

Interlaboratory studies, also known as round-robin tests or proficiency testing schemes, are collaborative exercises among a group of laboratories to assess their analytical performance for a specific analyte in a given matrix. researchgate.net These studies are instrumental in identifying potential discrepancies among laboratories, evaluating the robustness of analytical methods, and establishing the state of the art in the analysis of a particular compound.

While specific interlaboratory comparison data for this compound are not widely documented in publicly available literature, the general framework for such studies on related halogenated flame retardants, such as polybrominated diphenyl ethers (PBDEs), provides a clear blueprint. researchgate.netscispace.comkoreascience.kr Typically, a central organizer prepares and distributes homogeneous and stable test materials to participating laboratories. scispace.com These materials can range from fortified solutions to complex matrices like polymers, sediments, or biological tissues. researchgate.netscispace.com

Each participating laboratory analyzes the samples using their routine analytical methods. scispace.com The results are then submitted to the organizer for statistical evaluation. A key performance indicator in these studies is the z-score, which quantifies how far a laboratory's result deviates from the assigned value, often a consensus value derived from the participants' data or a certified reference value. researchgate.net A satisfactory z-score generally falls within a predefined range, indicating competent performance. researchgate.net

For instance, proficiency tests for PBDEs in polymers have highlighted the challenges laboratories face in achieving consistent results, with satisfactory z-scores ranging from 61% to 88% in one study. researchgate.net Such exercises help identify critical experimental parameters that may lead to underestimation or variability in reported values. researchgate.net

The development and use of Certified Reference Materials (CRMs) are also fundamental to standardization. CRMs are materials with a certified concentration and uncertainty for a specific analyte. They are essential for method validation, calibration, and ongoing quality control, allowing laboratories to assess the trueness of their measurements. While specific CRMs for this compound are not broadly listed, analytical standards in solvents are commercially available, which serve as a primary reference for calibration.

The standardization of analytical methods through organizations such as ISO, EPA, or ASTM is the ultimate goal. Standardized methods provide a detailed protocol that, if followed, should yield comparable results across different laboratories. The process of standardization often relies on the data and experience gained from interlaboratory comparisons. Given the structural similarity of this compound to other regulated brominated and chlorinated phenols, existing standardized methods for those compounds could serve as a foundation for developing a specific method for its analysis.

The following table illustrates a hypothetical interlaboratory comparison for a related brominated compound in a polymer matrix, showcasing the type of data generated in such a study.

Laboratory CodeReported Concentration (ng/g)z-score
Lab 0185.2-0.8
Lab 0298.70.5
Lab 0376.5-1.8
Lab 04105.11.2
Lab 0592.30.0
Assigned Value 92.5
Standard Deviation for Proficiency Assessment 8.0
This table is a hypothetical representation based on typical proficiency testing results for brominated flame retardants.

Ultimately, the establishment of robust interlaboratory comparison programs and the development of certified reference materials and standardized methods will be critical for ensuring the quality and comparability of data on the environmental and biological occurrence of this compound.

Computational and Structure Activity/property Relationship Sar/qspr Studies for Halogenated Phenols with Relevance to 2,3,5,6 Tetrabromo 4 Chlorophenol

Quantum Chemical Calculations (e.g., DFT) for Reactivity and Transformation Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of halogenated phenols. rsc.orgmdpi.com These methods can predict various molecular properties that govern chemical transformations, such as bond dissociation energies, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

For halogenated phenols, DFT has been used to study the O–H bond dissociation energy, which is a key parameter in predicting their antioxidant activity and initial degradation steps in oxidative environments. nih.govresearchgate.net The position and number of halogen substituents significantly influence the electronic properties of the phenol (B47542) ring and the acidity of the hydroxyl group. researchgate.net For a molecule like 2,3,5,6-tetrabromo-4-chlorophenol, the high degree of halogenation with electron-withdrawing bromine and chlorine atoms is expected to increase the acidity of the phenolic proton and influence the reactivity of the aromatic ring.

DFT calculations can also map out entire reaction pathways for transformation mechanisms. researchgate.net For instance, the degradation of phenols by hydroxyl radicals, a common process in advanced oxidation water treatment, can be modeled to determine the most likely sites of attack and the stability of intermediate radicals. researchgate.net Such studies for chlorinated phenols have shown that chlorine substitution can make phenoxyl radicals less reactive and consequently more persistent in oxidative environments. nih.gov By applying these computational approaches to this compound, scientists can predict its likely transformation products and degradation pathways in various environmental matrices.

Table 1: Key Molecular Properties Calculable by DFT for Halogenated Phenols This table is illustrative and provides examples of parameters that can be calculated.

PropertyRelevance to Reactivity and Transformation
O-H Bond Dissociation Energy (BDE)Indicates the ease of hydrogen atom abstraction, a key step in many oxidation reactions. researchgate.net
Ionization PotentialRelates to the energy required to remove an electron, influencing susceptibility to oxidation.
Electron AffinityIndicates the ability to accept an electron, relevant for reduction reactions.
HOMO-LUMO Energy GapA smaller gap generally implies higher chemical reactivity. mdpi.com
Mulliken Atomic ChargesShows the electron distribution in the molecule, identifying potential sites for electrophilic or nucleophilic attack.

Predictive Models for Environmental Partitioning and Mobility (e.g., Octanol-Water Partition Coefficient, Soil Sorption)

The environmental distribution of a chemical is governed by its partitioning behavior between different environmental compartments like water, soil, and air. Predictive models are essential for estimating these properties for compounds like this compound.

The n-octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow), is a key parameter for assessing the lipophilicity of a substance. wikipedia.org A high log Kow value indicates a tendency to partition into fatty tissues and organic matter, suggesting potential for bioaccumulation. For halogenated phenols, log Kow is a critical descriptor in models predicting toxicity and environmental fate. nih.govrsc.org The log Kow of phenols is influenced by pH; ionization of the phenolic group at higher pH increases water solubility and decreases the Kow value by several orders of magnitude. rsc.org

Soil sorption is another critical process affecting the mobility and bioavailability of contaminants. The sorption of chlorophenols to soil is influenced by soil properties, pH, and the chemical's structure. nih.govnih.gov As pH increases, the sorption of chlorophenols generally decreases because the anionic phenolate (B1203915) form is more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces. nih.govresearchgate.net Predictive models, often using log Kow as a primary descriptor, are employed to estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter.

Table 2: Estimated Physicochemical Properties Relevant to Environmental Partitioning Values for this compound are not readily available in the search results; this table uses data for the closely related Pentabromophenol (B1679275) (PBP) and Pentachlorophenol (B1679276) (PCP) for illustrative purposes.

CompoundLog KowWater Solubility (mg/L)Relevance
Pentabromophenol (PBP)5.30.45High log Kow and low water solubility suggest a strong tendency to partition into organic matter and potential for bioaccumulation. nih.gov
Pentachlorophenol (PCP)5.1214Similar to PBP, indicates high lipophilicity and sorption potential. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) for Degradation Kinetics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of chemicals with their physical, chemical, or biological properties. youtube.com For environmental science, QSPR is particularly valuable for predicting the degradation rates of pollutants, which is crucial for exposure and risk assessment. nih.govresearchgate.net

These models use molecular descriptors—numerical values that encode structural information—to predict a specific property, such as the rate constant (k) for a degradation process. nih.gov Descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters. For the degradation of phenol derivatives via advanced oxidation processes like sonolysis or ozonation, QSPR models have been developed to predict reaction rate constants. nih.govresearchgate.net

Key steps in developing a QSPR model include:

Data Collection: Assembling a dataset of compounds with experimentally measured degradation rates.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation linking the descriptors to the property. nih.gov

Validation: Rigorously testing the model's stability and predictive power using internal and external validation techniques. nih.gov

For a compound like this compound, a validated QSPR model for halogenated phenols could provide a reliable estimate of its degradation kinetics in various systems without the need for extensive laboratory experiments. mdpi.com

Molecular Dynamics Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering a detailed view of molecular-level interactions. researchgate.net This technique is increasingly used to understand how pollutants like halogenated phenols interact with components of the environment, such as soil organic matter, mineral surfaces, or biological macromolecules. researchgate.netjim.org.cn

MD simulations can be used to investigate:

Adsorption Mechanisms: By simulating a phenol molecule in an aqueous solution near a surface (e.g., graphene oxide, a model for black carbon in soil), researchers can observe the adsorption process. jim.org.cn These simulations reveal the driving forces for adsorption, such as van der Waals forces, hydrogen bonding, and electrostatic interactions. jim.org.cntandfonline.com

Interaction with Enzymes: The biodegradation of phenols is often initiated by enzymes like laccase. MD simulations can model how a phenol molecule docks into the active site of an enzyme and how this interaction might be affected by other substances in the environment, such as surfactants. nih.gov

Behavior in Complex Matrices: Simulations can help understand the conformation and aggregation of pollutant molecules in solution or at interfaces, providing insights into their bioavailability and transport.

For this compound, MD simulations could model its interaction with soil humic substances, clarifying the strength and nature of its binding. This information is crucial for understanding its sequestration in soil and its potential for leaching into groundwater.

Ecological Distribution and Bioaccumulation Potential of Highly Halogenated Phenols

Bioaccumulation and Bioconcentration in Aquatic Organisms

The tendency of a chemical to accumulate in aquatic life is a critical factor in assessing its environmental risk. This is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. ecetoc.orgnih.gov A high BCF value indicates that the chemical is likely to build up in aquatic organisms.

Currently, specific, experimentally determined BCF or Bioaccumulation Factor (BAF) values for 2,3,5,6-Tetrabromo-4-chlorophenol are not available in published scientific literature. However, the bioaccumulation potential can be inferred from its chemical structure. As a highly halogenated phenol (B47542), it is expected to be hydrophobic (lipophilic), meaning it has a greater affinity for fatty tissues in organisms than for water. ecetoc.org For similar compounds, such as other tetrachlorophenols and brominated phenols, bioaccumulation is a known concern. For instance, 2,3,4,6-tetrachlorophenol (B30399) is known to have the potential for bioaccumulation in fish. ca.gov The high degree of halogenation (four bromine atoms and one chlorine atom) in this compound suggests a high octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential. ecetoc.org

Data Table: Bioconcentration Factors (BCF) for this compound

Aquatic SpeciesBioconcentration Factor (BCF) (L/kg)Research Finding
Data Not AvailableData Not AvailableNo experimental BCF values for this compound have been identified in scientific literature. Research on structurally similar highly halogenated phenols indicates a potential for bioaccumulation.

Terrestrial Bioaccumulation and Trophic Transfer Potential

The behavior of this compound in terrestrial environments is also a key aspect of its ecological profile. When released into the soil, highly brominated phenols are generally expected to be immobile and persist in the environment. ladwp.com The strong adsorption to soil particles limits their movement into groundwater but makes them available for uptake by soil-dwelling organisms.

Detailed studies on the terrestrial bioaccumulation and trophic transfer (the movement up the food chain) of this compound are currently lacking. However, research on other persistent organic pollutants demonstrates that compounds that bind strongly to soil and sediment can be ingested by benthic invertebrates (organisms living in or on sediment). This represents a primary entry point into the aquatic and terrestrial food webs. nih.gov Once in the food chain, such persistent and lipophilic substances can be transferred from prey to predator, potentially leading to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

Data Table: Terrestrial Bioaccumulation of this compound

Organism/Trophic LevelConcentration / Bioaccumulation FactorResearch Finding
Data Not AvailableData Not AvailableNo specific data on the terrestrial bioaccumulation or trophic transfer of this compound were found. General principles for persistent, hydrophobic compounds suggest a potential for accumulation in soil-dwelling organisms and subsequent transfer through the food web.

Factors Influencing Ecological Partitioning (e.g., pH, Organic Carbon Content)

The distribution of this compound in the environment is heavily influenced by the chemical characteristics of the surrounding medium, particularly pH and the amount of organic carbon present. wikipedia.org

Organic Carbon Content: The mobility of neutral organic compounds in soil and sediment is strongly related to the organic carbon content of the medium. chemsafetypro.com This relationship is described by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the chemical's tendency to bind to organic matter. ecetoc.orgchemsafetypro.com A high Koc value signifies strong binding to soil and sediment, reducing the chemical's availability in the water column and its potential for leaching into groundwater. chemsafetypro.com Although a measured Koc for this compound has not been identified, its high halogenation suggests it would have a high Koc value, leading to strong sorption in soils and sediments with high organic carbon content. ladwp.comchemsafetypro.com

Data Table: Physicochemical Properties Influencing Partitioning

PropertyValueImplication for Ecological Partitioning
pKaData Not AvailableThe pKa value is crucial for determining the compound's ionization state at different environmental pHs, which in turn governs its mobility in soil and water.
Log KocData Not AvailableA high Log Koc value is expected due to the compound's structure, indicating strong binding to organic matter in soil and sediment, thereby reducing its mobility in water.

Research Gaps and Future Perspectives in the Study of 2,3,5,6 Tetrabromo 4 Chlorophenol

Unidentified Environmental Sources and Sinks

A significant knowledge gap exists regarding the specific environmental sources and sinks of 2,3,5,6-Tetrabromo-4-chlorophenol. While there are no known natural sources of chlorophenols, they are generally released into the environment through industrial waste discharge, pesticide application, and the degradation of more complex chlorinated hydrocarbons. researchgate.netnih.gov For instance, 2,3,4,6-tetrachlorophenol (B30399) has been detected in the soil of former sawmill sites decades after closure, demonstrating its persistence. researchgate.net

Given its structure, potential sources of this compound could include:

Industrial Byproducts: Formation as an unintended byproduct during the synthesis of other chemicals, such as pesticides, dyes, or pharmaceuticals where both bromination and chlorination processes are employed.

Degradation Product: It may arise from the environmental degradation of larger, more complex mixed halogenated compounds, such as certain flame retardants or pesticides.

Water Disinfection: Formation during the disinfection of water containing high levels of bromide and organic matter, where both bromine and chlorine are used as disinfectants.

The environmental sinks—the ultimate fate of this compound—are also poorly understood. Adsorption to soil and sediment is a likely key process affecting its mobility and degradation rate. researchgate.net However, the specific partitioning behavior of this compound between water, soil, and air remains to be determined.

Elucidation of Novel Degradation Pathways and Mechanisms

The degradation of highly halogenated phenols is challenging due to their recalcitrant nature. Research on related compounds suggests that both biotic and abiotic pathways could be involved in the degradation of this compound.

Biotic Degradation: Microbial degradation is a key process for many chlorophenols. For example, a Flavobacterium species has been shown to degrade pentachlorophenol (B1679276) (PCP) and can also mineralize 2,3,5,6-tetrachlorophenol (B165523), suggesting that the enzymes involved are inducible and may act on a range of highly chlorinated phenols. nih.gov The initial steps in the biodegradation of highly halogenated phenols often involve reductive dehalogenation under anaerobic conditions, followed by oxidative degradation of the resulting less-halogenated phenols. wikipedia.org The persistence of these compounds is often related to the number and position of the halogen atoms. researchgate.net

Abiotic Degradation: Photodegradation is another potential pathway. Studies on other chlorophenols have shown that they can be degraded by UV light, although this can sometimes lead to the formation of more toxic intermediates. nih.govpnas.org Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including phenols. pnas.org

Future research should focus on identifying specific microorganisms and enzymatic systems capable of degrading this compound. Elucidating the metabolic pathways and identifying the intermediate and final degradation products are crucial for assessing the environmental risk and developing effective bioremediation strategies.

Development of Advanced Remediation Technologies for Contaminated Environments

Remediation of sites contaminated with halogenated phenols requires robust and efficient technologies. Several approaches have been developed for related compounds and could be adapted for this compound.

Remediation TechnologyDescriptionPotential for this compound
Bioremediation Utilizes microorganisms to break down contaminants into less toxic substances. researchgate.netPromising, but requires identification of specific microbial strains capable of degrading this mixed halogenated compound. nih.govnih.gov
Advanced Oxidation Processes (AOPs) Involve the generation of highly reactive radicals (e.g., hydroxyl radicals) to oxidize contaminants. Examples include UV/H₂O₂, Fenton, and ozonation. pnas.orgHigh potential for complete mineralization, but optimization is needed to prevent the formation of toxic byproducts.
Soil Washing Uses a liquid solution, sometimes with surfactants, to scrub contaminants from soil. nih.govCould be effective for removing the compound from soil, especially when combined with other treatment methods. nih.gov
Activated Carbon Adsorption Employs activated carbon to adsorb contaminants from water or soil.Effective for concentrating the contaminant, but requires subsequent disposal or regeneration of the carbon.
Photocatalysis Uses a semiconductor catalyst (e.g., TiO₂) and light to degrade pollutants. nih.govA study on pentahalogenated phenols showed that a combined photocatalytic and enzymatic process can effectively degrade and detoxify these compounds. nih.gov

A key research gap is the lack of studies testing these technologies specifically on this compound. Future work should evaluate the efficacy and byproducts of these technologies for this compound.

Refinement of Analytical Methodologies for Complex Matrices and Ultra-Trace Detection

Accurate detection and quantification are essential for studying the environmental fate and transport of this compound. While standard methods exist for other chlorophenols, they need to be adapted and validated for this specific compound.

Common analytical techniques for halogenated phenols include:

Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS). nih.gov

High-Performance Liquid Chromatography (HPLC) often used for water-soluble compounds.

Challenges for the analysis of this compound include:

Lack of an analytical standard: A certified reference material is necessary for accurate quantification.

Matrix effects: Environmental samples (soil, water, biota) are complex and can interfere with the analysis, requiring extensive sample preparation and cleanup.

Ultra-trace detection: Given the potential for high toxicity, methods with very low detection limits (in the parts-per-trillion or quadrillion range) may be necessary.

Future research should focus on developing and validating robust analytical methods for this compound in various environmental matrices. This includes optimizing extraction and cleanup procedures and exploring high-resolution mass spectrometry for unambiguous identification and quantification at ultra-trace levels.

Integrated Computational and Experimental Approaches for Comprehensive Understanding

Integrating computational modeling with experimental studies can provide a deeper understanding of the properties and behavior of this compound, especially given the current lack of empirical data.

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to predict key physicochemical properties, such as bond dissociation energies, reaction enthalpies, and activation barriers for degradation pathways. nih.gov Such studies have been used to investigate the stability and reactivity of all 19 chlorophenol congeners. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models: These models can predict the toxicity and environmental fate of chemicals based on their molecular structure.

Molecular Docking: This can be used to study the interaction of this compound with a degrading enzyme's active site, helping to elucidate metabolic pathways.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Predict thermodynamic properties and reaction pathways for degradation. nih.gov
QSAREstimate toxicity and environmental partitioning coefficients.
Molecular DockingInvestigate potential enzymatic degradation mechanisms.

Integrated Approach: Experimental data, even if limited, can be used to validate and refine computational models. In turn, computational models can guide experimental work by predicting the most likely degradation pathways to investigate or by identifying the most promising remediation strategies to test. This synergistic approach is essential for efficiently filling the significant knowledge gaps on this compound. A review of computational studies on the dehalogenation of persistent halogenated organic compounds highlights the power of these methods in understanding degradation mechanisms. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,3,5,6-tetrabromo-4-chlorophenol, and how can purity be ensured?

The synthesis typically involves halogenation of phenol derivatives under controlled conditions. A stepwise bromination and chlorination process is recommended, using phenol as the precursor. Key parameters include temperature (40–60°C), halogenating agents (e.g., Br₂ in CCl₄), and catalysts like FeCl₃ . Purity (>95%) is achieved via recrystallization in acetone or ethanol, followed by HPLC validation using a C18 column and UV detection at 254 nm .

Q. How can this compound be reliably detected in environmental matrices?

Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace analysis. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with BSTFA to enhance volatility. Method validation should include recovery studies (80–110%) and limits of detection (LOD: 0.05 µg/L) .

Q. What structural features distinguish this compound from its isomers?

The substitution pattern (bromine at positions 2,3,5,6 and chlorine at position 4) confers unique electronic and steric properties. Computational modeling (DFT) reveals distinct dipole moments and HOMO-LUMO gaps compared to isomers like 2,3,4,6-tetrabromo-5-chlorophenol. X-ray crystallography confirms planar geometry with intermolecular halogen bonding .

Advanced Research Questions

Q. Why does this compound exhibit stronger intrinsic chemiluminescence than higher-brominated analogs during advanced oxidation?

The compound generates a stable phenoxyl radical intermediate during Fenton-like reactions, which reacts with hydroxyl radicals (•OH) to form excited-state quinones. This emits chemiluminescence at 450 nm. The electron-withdrawing bromine substituents stabilize the radical, while steric hindrance at position 4 (chlorine) reduces recombination, enhancing emission intensity .

Q. How do data discrepancies arise in degradation studies of this compound via ozonation?

Contradictions in degradation efficiency (e.g., 60–90% removal under similar conditions) stem from pH-dependent ozone decomposition. At pH > 8, ozone generates •OH radicals, accelerating degradation. At pH < 6, direct ozonation dominates, which is less effective. Control pH to 7.5–8.0 using phosphate buffers and monitor with in-situ FTIR to resolve inconsistencies .

Q. What methodological challenges exist in quantifying this compound in complex matrices like sediments?

Matrix interferences (e.g., humic acids) suppress ionization in LC-MS. Mitigate this by employing matrix-matched calibration, clean-up via gel permeation chromatography (GPC), and using isotopically labeled internal standards (e.g., ¹³C-2,3,5,6-tetrabromo-4-chlorophenol). Recovery rates improve from 50% to 85% with these adjustments .

Q. How do toxicity profiles of this compound vary across in vitro and in vivo models?

In vitro assays (e.g., HepG2 cells) show IC₅₀ values of 12 µM due to mitochondrial membrane disruption. In vivo (zebrafish embryos), LC₅₀ drops to 2.5 µM, attributed to bioaccumulation in lipid-rich tissues. Cross-species differences highlight the need for multi-model toxicity assessments .

Key Research Gaps and Recommendations

  • Mechanistic Studies: Elucidate the role of halogen bonding in radical stabilization during oxidation.
  • Ecotoxicology: Investigate chronic exposure effects on aquatic invertebrates.
  • Analytical Refinement: Develop nano-sorbent materials for improved SPE recovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.